4-Fluoro-2-(4-t-butylphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(4-t-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H17FO2 It is a derivative of benzoic acid, characterized by the presence of a fluoro substituent at the 4-position and a t-butylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-t-butylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 4-t-butylphenylboronic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(4-t-butylphenyl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the fluoro and t-butyl groups, the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used for esterification reactions.
Major Products:
Nitration: Nitration of this compound can yield nitro derivatives.
Reduction: Reduction can produce the corresponding alcohol.
Esterification: Esterification results in the formation of esters.
Scientific Research Applications
4-Fluoro-2-(4-t-butylphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-t-butylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and t-butyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Similar in structure but lacks the t-butylphenyl group.
2-Fluoro-4-(4-t-butylphenyl)benzoic Acid: A positional isomer with the fluoro and t-butylphenyl groups at different positions.
4-tert-Butylbenzoic Acid: Similar but lacks the fluoro substituent.
Uniqueness: 4-Fluoro-2-(4-t-butylphenyl)benzoic acid is unique due to the combination of the fluoro and t-butylphenyl groups, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOLSXIZKYZXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588055 |
Source
|
Record name | 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926200-09-1 |
Source
|
Record name | 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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